Resomelagon acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

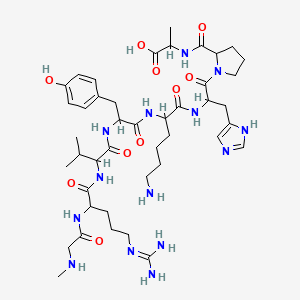

AP1189 est un nouvel agoniste biaisé du récepteur de la mélanocortine, disponible par voie orale. Il a été développé pour cibler les récepteurs de la mélanocortine de type 1 et de type 3, qui sont exprimés sur diverses cellules immunitaires telles que les neutrophiles et les macrophages. Le composé est conçu pour imiter les mécanismes anti-inflammatoires naturels de l'organisme, ce qui en fait un candidat prometteur pour le traitement des affections associées à une hyperinflammation, telles que la polyarthrite rhumatoïde, la néphropathie membraneuse idiopathique et le syndrome de détresse respiratoire aiguë lié au COVID-19 .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction d'AP1189 impliquent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée. Le composé est synthétisé par une série de réactions chimiques, y compris la formation d'intermédiaires clés et leur transformation ultérieure en produit final. Les méthodes de production industrielle d'AP1189 sont conçues pour garantir une pureté et un rendement élevés, avec des mesures de contrôle qualité strictes en place pour maintenir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

AP1189 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs qui facilitent la transformation du composé en sa forme active. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite traités pour donner le composé final .

Applications de la recherche scientifique

AP1189 a un large éventail d'applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes d'activation du récepteur de la mélanocortine et ses effets sur les cellules immunitaires. En biologie, AP1189 est utilisé pour étudier le rôle des récepteurs de la mélanocortine dans l'inflammation et la réponse immunitaire. En médecine, le composé est en cours de développement comme traitement potentiel de la polyarthrite rhumatoïde, de la néphropathie membraneuse idiopathique et du syndrome de détresse respiratoire aiguë lié au COVID-19. En outre, AP1189 a des applications dans l'industrie pharmaceutique, où il est utilisé dans le développement de nouveaux médicaments anti-inflammatoires .

Mécanisme d'action

Le mécanisme d'action d'AP1189 implique l'activation sélective des récepteurs de la mélanocortine de type 1 et de type 3. Ces récepteurs sont situés sur diverses cellules immunitaires, notamment les macrophages et les neutrophiles. Lors de son activation, AP1189 favorise la résolution de l'inflammation en inhibant les voies pro-inflammatoires et en stimulant les voies pro-résolutives. Cela conduit à la réduction du recrutement des neutrophiles, à l'inhibition de la libération de cytokines pro-inflammatoires et à la stimulation de l'efférocytose et de la phagocytose des macrophages, entraînant l'élimination des débris cellulaires dans les tissus hyper-inflamés .

Applications De Recherche Scientifique

AP1189 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of melanocortin receptor activation and its effects on immune cells. In biology, AP1189 is utilized to investigate the role of melanocortin receptors in inflammation and immune response. In medicine, the compound is being developed as a potential treatment for rheumatoid arthritis, idiopathic membranous nephropathy, and acute respiratory distress syndrome related to COVID-19. Additionally, AP1189 has applications in the pharmaceutical industry, where it is used in the development of new anti-inflammatory drugs .

Mécanisme D'action

The mechanism of action of AP1189 involves the selective activation of melanocortin receptors type 1 and type 3. These receptors are located on various immune cells, including macrophages and neutrophils. Upon activation, AP1189 promotes the resolution of inflammation by inhibiting pro-inflammatory pathways and stimulating pro-resolving pathways. This leads to the reduction of neutrophil recruitment, inhibition of pro-inflammatory cytokine release, and stimulation of macrophage efferocytosis and phagocytosis, resulting in the clearance of cellular debris in hyper-inflamed tissues .

Comparaison Avec Des Composés Similaires

AP1189 est unique par rapport aux autres agonistes du récepteur de la mélanocortine en raison de son agonisme biaisé, qui lui permet d'activer sélectivement des voies de signalisation spécifiques tout en minimisant les effets secondaires indésirables. Les composés similaires comprennent les agonistes traditionnels du récepteur de la mélanocortine qui ne présentent pas d'agonisme biaisé et peuvent avoir des effets plus larges sur les récepteurs de la mélanocortine. L'unicité d'AP1189 réside dans sa capacité à induire des effets anti-inflammatoires et pro-résolutifs spécifiques sans déclencher d'effets mélanogènes, ce qui en fait une option thérapeutique plus sûre et plus ciblée .

Propriétés

Numéro CAS |

1809420-72-1 |

|---|---|

Formule moléculaire |

C16H18N6O4 |

Poids moléculaire |

358.35 g/mol |

Nom IUPAC |

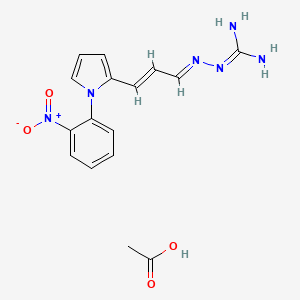

acetic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine |

InChI |

InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9+; |

Clé InChI |

FIESOFUABUPMMH-WAJHRQJSSA-N |

SMILES isomérique |

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-] |

SMILES canonique |

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10821068.png)

![2-amino-4-[4-[C-[[1-[carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10821075.png)

![(2R,4'R,6R,9E,11R,13E,15E)-4',11-Dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B10821077.png)

![N-[(2r)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide](/img/structure/B10821091.png)

![(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B10821100.png)

![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821108.png)

![8-[(3R)-3-[1-[[1-[(E)-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid](/img/structure/B10821117.png)